molecular formula C13H12N2O4 B1451058 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid CAS No. 1199215-54-7

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid

Cat. No. B1451058
CAS RN: 1199215-54-7
M. Wt: 260.24 g/mol
InChI Key: FNZFLSZOHLIONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25 . It is used in scientific research for its potential applications in drug development, organic synthesis, and material science.


Synthesis Analysis

5-Methylpyrazine-2-carboxylic acid, which is an intermediate of the lipid-lowering drug amoximus, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .


Molecular Structure Analysis

The molecular structure of 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is defined by its molecular formula, C13H12N2O4 . For a more detailed analysis of its structure, one would need to refer to its 2D or 3D molecular structure, which is not available in the current search results.

Scientific Research Applications

    Proteomics Research

    This compound is mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used to study protein structure and function.

    Biochemical Research

    Given its unique structure, this compound could be used in biochemical research to study various biological processes. It could potentially interact with enzymes, receptors, and other proteins, providing insights into their function .

properties

IUPAC Name

5-(2-methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(18-2)11(5-8)19-12-7-14-9(6-15-12)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZFLSZOHLIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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